molecular formula C9H6O5 B14313890 6,7,8-Trihydroxy-2H-1-benzopyran-2-one CAS No. 114371-80-1

6,7,8-Trihydroxy-2H-1-benzopyran-2-one

Cat. No.: B14313890
CAS No.: 114371-80-1
M. Wt: 194.14 g/mol
InChI Key: NSDVPAHANCHBFV-UHFFFAOYSA-N
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Description

6,7,8-Trihydroxy-2H-1-benzopyran-2-one ( 114371-80-1) is an organic compound with the molecular formula C9H6O5 and a molecular weight of 194.14 g/mol . It belongs to the chromone class of compounds, which are characterized by a benzo-γ-pyrone skeleton . Chromones represent a significant class of oxygen-containing heterocycles that are recognized as privileged structures in medicinal chemistry due to their broad spectrum of biological properties . Natural chromones, often isolated from plants and fungi, have demonstrated diverse and potent pharmacological activities in scientific research, including antitumor, antibacterial, anti-inflammatory, antiviral, and antioxidant effects . The specific substitution pattern of three hydroxy groups on the chromone core structure is of particular research interest, as such patterns are frequently associated with significant antioxidant and enzyme inhibitory potential . Researchers are actively investigating chromone derivatives for their potential as lead compounds in drug discovery campaigns, given their verified biological activities and minimal toxicity to mammals . This compound is provided as a high-purity material to support rigorous scientific investigation. PRODUCT USE: This material is sold for laboratory research purposes only. It is strictly classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6,7,8-trihydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O5/c10-5-3-4-1-2-6(11)14-9(4)8(13)7(5)12/h1-3,10,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDVPAHANCHBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C(C(=C(C=C21)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473747
Record name 6,7,8-Trihydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114371-80-1
Record name 6,7,8-Trihydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pathway Design and Enzyme Selection

Recent breakthroughs in metabolic engineering have established Saccharomyces cerevisiae as a viable cell factory for fraxetin production. The biosynthetic pathway converts ferulic acid, a lignin-derived monomer, into fraxetin through sequential enzymatic reactions. Key enzymes include:

  • 4-Coumarate CoA ligase (4CL) : Activates ferulic acid to feruloyl-CoA.
  • Feruloyl-CoA 6′-hydroxylase (F6′H1) : Catalyzes hydroxylation at the 6′ position, leading to scopoletin formation.
  • Scopoletin 8-hydroxylase (S8H) : Introduces a hydroxyl group at position 8, yielding fraxetin.

The co-expression of AtS8H (from Arabidopsis thaliana) and AtCOSY (coumarin synthase) in S. cerevisiae has proven critical for enhancing fraxetin synthesis. Strains engineered with these genes demonstrated a 4.7-fold increase in fraxetin production compared to controls.

Yield Enhancement through Genetic Modifications

Overexpression of rate-limiting enzymes markedly improves productivity:

Gene Overexpressed Yield Increase (%)
AtS8H 76.4
AtCOSY 49.3
Pc4CL 9.3
AtF6′H1 11.6

The integration of AtS8H into high-copy plasmids elevated fraxetin titers to 19.1 mg/L in optimized media.

Comparative Analysis of Preparation Methods

Method Yield (mg/L) Scalability Sustainability Cost Efficiency
Natural Extraction Variable Low Moderate High
Biotechnological 19.1 High High Moderate

Biotechnological synthesis surpasses natural extraction in scalability and sustainability, though initial setup costs for genetic engineering remain a barrier.

Chemical Reactions Analysis

    Reactivity: 6,7,8-Trihydroxy-2H-1-benzopyran-2-one can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents: Reagents like hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly employed.

    Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.

  • Scientific Research Applications

    6,7,8-Trihydroxy-2H-1-benzopyran-2-one, also known as 6,7,8-trihydroxycoumarin, is a coumarin derivative reported in Pelargonium reniforme and Pelargonium sidoides . Coumarins, or 2H-1-benzopyran-2-ones, are phenolic compounds derived from the shikimate pathway and synthesized by various medicinal and aromatic plants as parent molecules of a large group of secondary metabolites .

    Reported Occurrences

    6,7,8-Trihydroxy-2H-1-benzopyran-2-one has been reported in Pelargonium reniforme and Pelargonium sidoides .

    Structure

    6,7,8-Trihydroxy-2H-1-benzopyran-2-one is a coumarin derivative, meaning it possesses a 2H-1-benzopyran-2-one backbone with hydroxyl groups at the 6, 7, and 8 positions .

    Properties

    The molecular weight of 6,7,8-Trihydroxy-2H-1-benzopyran-2-one is 194.14 g/mol .

    Potential Applications

    While the provided search results do not offer specific applications of 6,7,8-Trihydroxy-2H-1-benzopyran-2-one, they do highlight some potential applications of coumarin derivatives generally:

    • Antibacterial Activity: Certain coumarin metal complexes have demonstrated antibacterial activity against Staphylococcus aureus .
    • Antimicrobial Activity: Palladium (II) complexes with coumarin derivatives have shown activity against Bifidobacterium animalis subsp. lactis, Pseudomonas aeruginosa, and Escherichia coli .
    • Antifungal Activity: Metal complexes with coumarin-derived Schiff base ligands have been tested against fungal pathogens like Candida albicans, Aspergillus flavus, Cladosporium oxysporum, and Aspergillus niger .
    • Antioxidant Activity: Some coumarin derivatives exhibit significantly higher scavenging activity compared to butylated hydroxyanisole (BHA) in ABTS analysis .

    Theaflavin

    Theaflavin, CID 135403798, a biflavonoid found in black tea, shares a similar benzopyran structure . Theaflavin is reported to possess several beneficial properties :

    • Antioxidant
    • Chelator
    • Plant metabolite
    • Radiation protective agent
    • Antibacterial agent

    Mechanism of Action

      Targets: The compound’s effects likely involve interactions with enzymes, receptors, or cellular pathways.

      Pathways: Further research is needed to elucidate specific mechanisms.

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Analogues and Substitution Patterns

    The hydroxylation pattern on the coumarin scaffold determines solubility, electronic properties, and biological interactions. Below is a comparison of key analogs based on evidence:

    Compound Hydroxylation Positions Source/Context Reported Bioactivity
    5,6,7,8-Tetrahydroxy-2H-1-benzopyran-2-one 5,6,7,8 Gynandropsis gynandra (East Africa) Antioxidant, anti-inflammatory, anticancer
    5,7,8-Trihydroxy-2H-1-benzopyran-2-one 5,7,8 Gynandropsis gynandra (East Africa) Antioxidant, anti-inflammatory, minimal side effects in anticancer applications
    6,7,8-Trihydroxy-2H-1-benzopyran-2-one 6,7,8 Not explicitly mentioned in evidence Hypothesized to share antioxidant/anti-inflammatory properties due to adjacent hydroxyls

    Key Observations :

    • Adjacent Hydroxyl Groups: The 6,7,8-trihydroxy derivative (target compound) features three adjacent hydroxyl groups, which may improve metal chelation and radical scavenging compared to non-adjacent hydroxylated analogs .

    Pharmacological and Functional Differences

    (a) Antioxidant Activity
    • 5,6,7,8-Tetrahydroxy analog : Exhibits potent antioxidant activity due to four hydroxyl groups, enabling multiple radical-neutralizing sites .
    • 5,7,8-Trihydroxy analog : Moderate antioxidant capacity, attributed to fewer hydroxyl groups and their spatial arrangement .
    • Hypothesized 6,7,8-Trihydroxy analog: Adjacent hydroxyl groups at 6,7,8 may confer superior antioxidant activity compared to non-adjacent analogs, though experimental data are lacking.
    (b) Anti-inflammatory and Anticancer Properties
    • Coumarin Derivatives : Both 5,6,7,8-tetrahydroxy and 5,7,8-trihydroxy analogs demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines (e.g., TNF-α, IL-6) . Anticancer activity is linked to apoptosis induction and cell cycle arrest .
    • 6,7,8-Trihydroxy analog : Adjacent hydroxyls may enhance interactions with cellular targets (e.g., kinases, NF-κB), but specific mechanisms require validation.
    (c) Regional Variation in Metabolite Profiles
    • East/Southern African Accessions : Rich in coumarins (e.g., 5,7,8-trihydroxy and tetrahydroxy derivatives) and ellagic acid, correlating with traditional anti-inflammatory uses .
    • West African Accessions: Dominated by sesquiterpenoids (e.g., 1,3-dihydroxy-12,6-eudesmanolide) and phenyl glycosides (e.g., methylsyringin), which have distinct biocide and immunomodulatory roles .

    Stability and Bioavailability

    • Hydroxylation and Solubility : Higher hydroxylation (e.g., tetrahydroxy analogs) increases water solubility but may reduce membrane permeability.
    • Metabolic Stability : Methylation or glycosylation of hydroxyl groups (common in plant metabolites) enhances stability but reduces direct bioactivity until hydrolysis .

    Q & A

    Q. How is the compound quantified in plant tissues with high phenolic content?

    • Methodological Answer:
    • QuEChERS Extraction: Combine acetonitrile partitioning with PSA/C18 clean-up to remove interferents.
    • UHPLC-DAD: Use a BEH C18 column (1.7 μm, 2.1 × 100 mm) and quantify at λ = 280 nm, validated against spiked recovery samples .

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